molecular formula C48H39N B12543888 N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline CAS No. 142050-10-0

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline

Cat. No.: B12543888
CAS No.: 142050-10-0
M. Wt: 629.8 g/mol
InChI Key: JRJYYMMFKIQITJ-UHFFFAOYSA-N
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Description

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structural properties, which include multiple phenyl groups and a central nitrogen atom. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline typically involves organic synthesis techniques. One common method is the nucleophilic substitution reaction, where diphenylethenyl groups are introduced into an aniline molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions but on a larger scale.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer reactions, making it useful in applications such as OLEDs and solar cells . The molecular targets include various organic molecules and materials that can interact with the compound’s phenyl groups and nitrogen atom.

Comparison with Similar Compounds

  • Benzenamine,4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]-
  • N,N-Bis(4-methylphenyl)-4-(2,2-diphenylethenyl)benzenamine

Comparison: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline is unique due to its specific structural arrangement, which includes multiple phenyl groups and a central nitrogen atom. This structure provides enhanced stability and reactivity compared to similar compounds . Additionally, its applications in OLEDs and solar cells highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

142050-10-0

Molecular Formula

C48H39N

Molecular Weight

629.8 g/mol

IUPAC Name

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline

InChI

InChI=1S/C48H39N/c1-36-31-37(2)33-46(32-36)49(44-27-23-38(24-28-44)34-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)45-29-25-39(26-30-45)35-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-35H,1-2H3

InChI Key

JRJYYMMFKIQITJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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